molecular formula C24H34N4O4 B2586526 N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide CAS No. 877633-68-6

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide

Cat. No. B2586526
M. Wt: 442.56
InChI Key: NWFXNGNQVBGWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide is a useful research compound. Its molecular formula is C24H34N4O4 and its molecular weight is 442.56. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Anxiolytic Activities

Research on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has shown antidepressant activities in albino mice through Porsolt’s behavioral despair test and significant antianxiety activity by the plus maze method. These findings suggest that compounds with similar furan and piperazine structures might have potential applications in the development of new antidepressant and anxiolytic drugs (Kumar et al., 2017).

Antimicrobial Properties

Another study highlighted the synthesis of azole derivatives starting from furan-2-carbohydrazide, leading to compounds with notable antimicrobial activities. This underscores the potential of furan-containing piperazine compounds in antimicrobial research, indicating that N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide could be explored for similar applications (Başoğlu et al., 2013).

Versatile Building Blocks

Compounds featuring trifluoromethyl-substituted heteroarenes, including furans and piperazines, have been utilized as versatile precursors in synthetic chemistry. Such compounds are instrumental in the synthesis of pharmaceuticals, including the COX-2 inhibitor Celebrex® (celecoxib), suggesting the utility of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide as a precursor in medicinal chemistry (Sommer et al., 2017).

Fluorescent Ligands for Receptor Studies

The synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors based on 1-(2-methoxyphenyl)piperazine derivatives has been reported. These compounds, with their high receptor affinity and fluorescence properties, suggest that structurally related compounds like N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide could be valuable in receptor imaging and pharmacological studies (Lacivita et al., 2009).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-pentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4/c1-3-4-5-12-25-23(29)24(30)26-18-21(22-7-6-17-32-22)28-15-13-27(14-16-28)19-8-10-20(31-2)11-9-19/h6-11,17,21H,3-5,12-16,18H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFXNGNQVBGWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide

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